molecular formula C10H18O5 B14014043 (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate

Cat. No.: B14014043
M. Wt: 218.25 g/mol
InChI Key: PABCUMGCFYSYDB-ZETCQYMHSA-N
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Description

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is a chiral compound with significant importance in organic chemistry. It is a derivative of pentanedioic acid, featuring a tert-butyl group and a hydroxyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate typically involves the esterification of 5-methyl 2-hydroxypentanedioic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may undergo enzymatic hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is unique due to its specific chiral configuration and the presence of a tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-hydroxypentanedioate

InChI

InChI=1S/C10H18O5/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7,11H,5-6H2,1-4H3/t7-/m0/s1

InChI Key

PABCUMGCFYSYDB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)O

Origin of Product

United States

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